molecular formula C23H27N3O B2917059 1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 887347-69-5

1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2917059
CAS RN: 887347-69-5
M. Wt: 361.489
InChI Key: ZXXPORNJBYGGIC-UHFFFAOYSA-N
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Description

The compound “1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a phenylethyl group, a benzo[d]imidazole group, and a pyrrolidin-2-one group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]imidazole group, for example, is a fused ring system that is planar and aromatic .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The tert-butyl group, for example, is known for its unique reactivity pattern .

Scientific Research Applications

Genotoxicity Studies

  • DNA Damage Induction : A study by Chen et al. (2008) evaluated the genotoxic effects of methyl-tert-butyl ether (MTBE) and other related compounds. They found that these chemicals induce DNA damage in human lymphocytes, possibly through DNA strand breaks and oxidative base modification (Chen et al., 2008).

Chemical Synthesis and Structure

  • Synthesis of Hexahydro-1H-Pyrrolo[1,2-a]ĭmidazoles : Katritzky et al. (2000) described the synthesis of various hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles, showcasing the versatility of imidazole derivatives in organic synthesis (Katritzky et al., 2000).
  • Crystal Structure Analysis : Research by Dhanalakshmi et al. (2018) focused on the crystal structure and Hirshfeld surface analysis of certain imidazo[1,2-a]pyridine derivatives, providing insights into their molecular orientations and interactions (Dhanalakshmi et al., 2018).

Catalysis and Chemical Reactions

  • Ruthenium(II) Carbonyl Chloride Complexes : Cheng et al. (2009) examined ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, highlighting their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Luminescence and Photophysical Properties

  • Luminescent Dinuclear Ruthenium Terpyridine Complexes : Mondal et al. (2017) designed a series of bimetallic Ru(II)-terpyridine light-harvesting complexes, studying their photophysical and electrochemical properties (Mondal et al., 2017).

Organic Chemistry and Synthetic Applications

  • Nucleophilic Substitutions and Radical Reactions : Jasch et al. (2012) discussed the versatility of tert-butyl phenylazocarboxylates in organic synthesis, including various nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Molecular Structure and Theoretical Studies

  • Synthesis and Vibrational Properties : Research by Chen et al. (2021) involved the synthesis and characterization of a specific imidazo[1,2-a]pyridine derivative, including theoretical calculations and vibrational analysis (Chen et al., 2021).

properties

IUPAC Name

1-tert-butyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16(17-10-6-5-7-11-17)26-20-13-9-8-12-19(20)24-22(26)18-14-21(27)25(15-18)23(2,3)4/h5-13,16,18H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXPORNJBYGGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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